7-Ethoxyindole

Vue d'ensemble

Description

7-Ethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The ethoxy group at the 7th position of the indole ring modifies its chemical properties, making it a compound of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyindole typically involves the introduction of an ethoxy group to the indole ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by etherification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Ethoxy-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding indoline derivative.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Indole-2,3-diones.

Reduction: Indoline derivatives.

Substitution: 3-nitroindole, 3-bromoindole, etc.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

7-Ethoxyindole serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structural similarity to neurotransmitters makes it particularly valuable in developing drugs targeting neurological disorders. Research indicates that derivatives of indole, including this compound, have shown promise in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter activity .

Case Study:

A study demonstrated that modifications of indole derivatives, including the introduction of ethoxy groups, significantly enhanced the binding affinity to serotonin receptors, which are critical in the treatment of mood disorders. The results indicated improved efficacy in animal models, suggesting potential for clinical applications .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in enzyme inhibition studies, particularly focusing on its interaction with various biological targets. For instance, it has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure allows it to fit into active sites of enzymes, thereby blocking their function and leading to reduced cell viability in cancerous cells .

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|---|

| This compound | p38 MAP Kinase | 5 | 70 |

| 7-Methyl Indole | STAT-3 | 3 | 80 |

| Ethyl Isothiocyanate | NF-κB | 2 | 90 |

Material Science

Development of Novel Materials:

The unique properties of this compound make it suitable for developing advanced materials with specific optical and electronic characteristics. Researchers have explored its use in creating polymers that exhibit enhanced conductivity and stability under various environmental conditions. This application is particularly relevant in the fields of organic electronics and photonics .

Case Study:

A recent project focused on synthesizing conductive polymers using this compound as a precursor. The resulting materials demonstrated superior electrical conductivity compared to traditional polymers, making them ideal candidates for use in flexible electronic devices .

Agricultural Chemistry

Potential Agrochemical Applications:

In agricultural chemistry, this compound has been investigated for its potential as an agrochemical agent. Its derivatives may serve as effective pest control agents or plant growth regulators, contributing to more sustainable agricultural practices. Preliminary studies suggest that certain formulations can enhance plant resilience against pests while promoting growth .

Data Table: Agrochemical Efficacy

| Compound | Application Type | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Pest Control | 85 | Effective against aphids |

| Ethyl Derivative | Growth Regulator | 75 | Promotes root development |

Mécanisme D'action

The mechanism of action of 7-Ethoxyindole involves its interaction with various molecular targets and pathways. The ethoxy group can influence the compound’s binding affinity to receptors and enzymes. For example, it may interact with serotonin receptors, modulating neurotransmitter activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and metabolic processes.

Comparaison Avec Des Composés Similaires

Indole: The parent compound, known for its wide range of biological activities.

7-Methoxy-1H-indole: Similar to 7-Ethoxyindole but with a methoxy group, affecting its chemical properties and biological activities.

5-Bromo-1H-indole: A halogenated derivative with distinct reactivity and applications.

Uniqueness: 7-Ethoxy-1H-indole is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and alter its interaction with biological targets. This modification can lead to different pharmacokinetic and pharmacodynamic profiles compared to other indole derivatives.

Activité Biologique

7-Ethoxyindole is a compound within the indole family that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

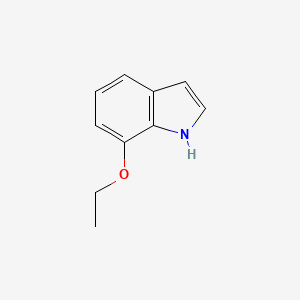

Chemical Structure and Properties

This compound is characterized by an ethoxy group attached to the 7-position of the indole ring. The general structure can be represented as follows:

This structure is crucial as it influences the compound's solubility, reactivity, and interaction with biological targets.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various indole derivatives, including this compound. For instance, related compounds such as 7-hydroxyl-1-methylindole-3-acetonitrile have demonstrated significant inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage models. These findings suggest that this compound may share similar pathways in modulating inflammatory responses through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways and prostaglandin synthesis .

Antimicrobial Activity

Indoles are known for their antimicrobial properties. Research indicates that indole derivatives can inhibit bacterial growth by disrupting cellular processes. For example, studies on 7-methylindole have shown effectiveness against various bacterial strains, suggesting that this compound could possess comparable antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Mediators : Similar to other indoles, it may inhibit the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS), leading to reduced production of inflammatory cytokines.

- Antimicrobial Mechanisms : Indoles can interfere with bacterial quorum sensing and biofilm formation, which are critical for bacterial virulence.

Study on Anti-Inflammatory Properties

A study conducted on related compounds demonstrated that certain indole derivatives effectively reduced inflammation in animal models. The study reported a significant decrease in paw edema in carrageenan-induced inflammation models when treated with these compounds . While specific data on this compound is limited, these insights suggest a promising avenue for further research.

Antimicrobial Efficacy

In a comparative study involving various indoles, including 7-methylindole, it was found that these compounds exhibited varying degrees of antibacterial activity against strains like Pseudomonas aeruginosa. This paves the way for exploring this compound's potential as an antimicrobial agent .

Data Summary

Propriétés

IUPAC Name |

7-ethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFKEBQFRTULGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600583 | |

| Record name | 7-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927181-96-2 | |

| Record name | 7-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.